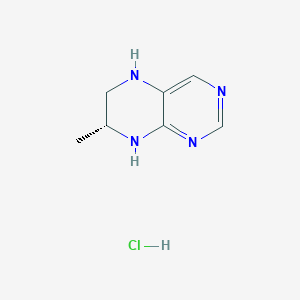
(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is a derivative of pteridine, a bicyclic heterocycle that plays a crucial role in biological systems. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride typically involves the reduction of pteridine derivatives. One common method includes the catalytic hydrogenation of 7-methylpteridine under specific conditions to yield the tetrahydropteridine derivative. The reaction is usually carried out in the presence of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is then purified and converted to its hydrochloride salt form through acid-base reactions.
化学反応の分析
Types of Reactions
(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridine derivatives.
Reduction: Further reduction can lead to fully saturated pteridine compounds.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a cofactor in various biological processes.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The molecular targets include various enzymes involved in metabolic pathways, and the compound influences these pathways by stabilizing transition states and enhancing reaction rates.
類似化合物との比較
Similar Compounds
7-Methylpteridine: The precursor to (7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride.
Tetrahydropteridine: A fully reduced form of pteridine.
Pteridine: The parent compound of the pteridine family.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility and stability, making it more suitable for various applications compared to its analogs.
特性
IUPAC Name |
(7R)-7-methyl-5,6,7,8-tetrahydropteridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c1-5-2-9-6-3-8-4-10-7(6)11-5;/h3-5,9H,2H2,1H3,(H,8,10,11);1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTFYQWNROYGCA-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CN=CN=C2N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC2=CN=CN=C2N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2669200.png)

![N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2669202.png)

![3-methyl-5-{1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2669210.png)
![1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2669211.png)





![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)

